
5-Bromo-2-(2-methoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzene ring, a methoxyethoxy group at the 2nd position, and a benzamide functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethoxy)benzamide typically involves the bromination of 2-(2-methoxyethoxy)benzoic acid followed by the conversion of the resulting brominated acid to the corresponding benzamide . The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The conversion to benzamide can be achieved using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of substituted benzamides or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzamides.
科学研究应用
5-Bromo-2-(2-methoxyethoxy)benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethoxy group contribute to its reactivity and binding affinity with various enzymes and receptors. The benzamide group can interact with proteins and nucleic acids, influencing biological processes and pathways.
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxybenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(2-Methoxyethoxy)benzoic acid: Lacks the bromine atom, which may influence its chemical properties and biological activities.
5-Bromo-2-(2-ethoxyethoxy)benzamide: Has an ethoxy group instead of a methoxy group, which may alter its chemical behavior and applications.
Uniqueness
5-Bromo-2-(2-methoxyethoxy)benzamide is unique due to the presence of both the bromine atom and the methoxyethoxy group, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXGQRKEVZHBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
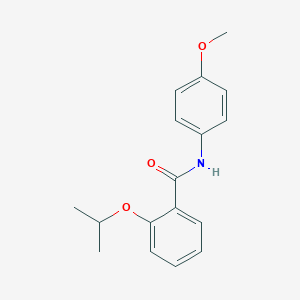
![N-[2-(1-azepanylcarbonyl)phenyl]-3-bromo-4-(2-methoxyethoxy)benzamide](/img/structure/B495530.png)
![N-[3-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495531.png)
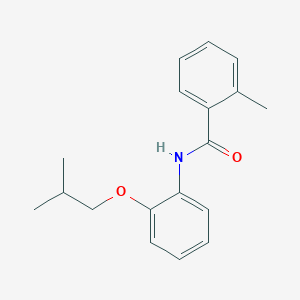
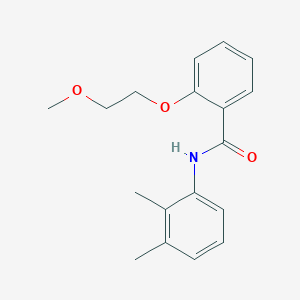
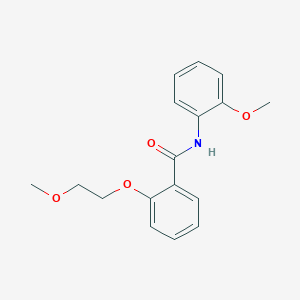

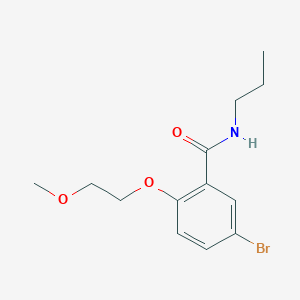
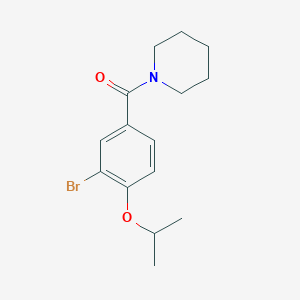
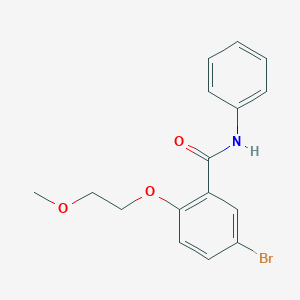
![2-(2-methoxyethoxy)-N-(2-{[2-(2-methoxyethoxy)benzoyl]amino}ethyl)benzamide](/img/structure/B495544.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B495546.png)
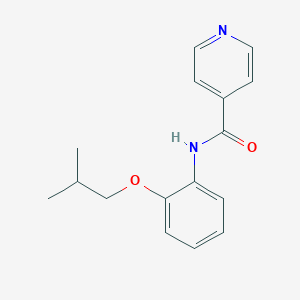
![N-methyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B495551.png)
